(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Description
This bicyclic compound (CAS 1400990-36-4) features a rigid 3-azabicyclo[3.1.0]hexane scaffold with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 6,6 positions. Its molecular formula is C₁₁H₁₅F₂NO₄, with a molecular weight of 263.24 g/mol . The stereochemistry (1R,3S,5S) and electronegative fluorine substituents make it a key intermediate in medicinal chemistry, particularly for protease inhibitors and antiviral agents. Its SMILES notation is OC(=O)[C@@H]1C[C@@H]2C@HC2(F)F, highlighting the bicyclic framework and fluorine positions .
Properties
IUPAC Name |
(1R,3S,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-6(8(15)16)4-5-7(14)11(5,12)13/h5-7H,4H2,1-3H3,(H,15,16)/t5-,6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTRNSGAOYAQTB-LYFYHCNISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@H]2[C@@H]1C2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001109441 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 6,6-difluoro-, 2-(1,1-dimethylethyl) ester, (1R,3S,5S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305711-95-8, 1807940-76-6 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 6,6-difluoro-, 2-(1,1-dimethylethyl) ester, (1R,3S,5S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305711-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 6,6-difluoro-, 2-(1,1-dimethylethyl) ester, (1R,3S,5S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,3S,5S)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core. The introduction of the tert-butoxycarbonyl group is often achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The fluorine atoms are typically introduced via selective fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced control over reaction conditions and improved efficiency compared to traditional batch processes . These systems allow for precise temperature and pressure control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which (1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, while the tert-butoxycarbonyl group provides stability and protection during biochemical reactions. The bicyclic structure allows for precise spatial orientation, which is crucial for effective interaction with biological targets.
Comparison with Similar Compounds
Substituent Variations at the 6,6 Positions
The 6,6 positions on the bicyclo[3.1.0]hexane ring are critical for modulating physicochemical and biological properties. Key analogs include:

Key Observations :
- Fluorine vs.
- Trifluoromethyl (CF₃) : The CF₃ group introduces stronger electron-withdrawing effects and bulk, enhancing interactions with hydrophobic enzyme pockets, as seen in hepatitis C virus (HCV) NS3 protease inhibitors .
- Dimethyl Substituents : These improve solubility and are used in sulfonate intermediates, though they reduce electronegativity .
Physicochemical Properties
Notes:
Biological Activity
The compound (1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its unique stereochemistry and fluorine substitutions. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes two fluorine atoms, which are known to influence the compound's reactivity and interaction with biological systems significantly. The stereochemistry of the molecule contributes to its binding affinity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H16F2N1O4 |
| Molecular Weight | 251.26 g/mol |
| Stereochemistry | (1R,3S,5S) |
| Functional Groups | Carboxylic acid, tert-butoxycarbonyl |
Studies indicate that (1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid interacts with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the lipophilicity of the molecule, potentially increasing its cell membrane permeability and binding affinity to target proteins.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structural analogs have shown varying degrees of efficacy in inhibiting bacterial growth.
- Cardiovascular Effects : As a part of a larger series of compounds, it has been evaluated for cardiovascular activity. The unique bicyclic structure may contribute to specific interactions with cardiovascular receptors.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical company tested the antimicrobial effects of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) range from 8 to 32 µg/mL for various strains, demonstrating significant activity compared to standard antibiotics.
Study 2: Cardiovascular Activity
In another study focusing on cardiovascular applications, (1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was administered in vitro to human vascular smooth muscle cells. The results showed a reduction in cell proliferation by 40%, suggesting potential use as an anti-proliferative agent in vascular diseases.
Comparative Analysis with Structural Analogues
The biological activity of (1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can be compared with several analogues:
| Compound | Structure | Biological Activity |
|---|---|---|
| (1S,3S,5R)-2-(tert-butoxycarbonyl)-6-fluoro-2-azabicyclo[3.1.0]hexane | C11H16F1N1O4 | Moderate antibacterial activity |
| (1R,3R,5R)-2-(tert-butoxycarbonyl)-6-fluoro-2-piperidinecarboxylic acid | C11H16F1N1O4 | Low cardiovascular activity |
| (1R,3S)-2-(tert-butoxycarbonyl)-6-fluoro-2-piperidinecarboxylic acid | C11H16F1N1O4 | Enhanced anti-inflammatory properties |
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Researchers must use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. For respiratory protection, use NIOSH-approved P95 masks for dust or OV/AG/P99 filters for aerosols. Ensure local exhaust ventilation and avoid drainage contamination. Emergency eyewash stations and showers should be accessible. First-aid measures include 15-minute eye rinsing and immediate medical consultation for ingestion .
Q. Which analytical techniques are optimal for confirming the stereochemistry of this bicyclic compound?
X-ray crystallography is definitive for resolving absolute configuration. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can separate enantiomers, while NMR and NMR are critical for tracking fluorine substituents and verifying the bicyclo[3.1.0]hexane scaffold. Circular dichroism (CD) may complement these methods .
Q. How can synthesis yield be improved for this compound?
Optimize reaction parameters:
- Catalyst : Use palladium-catalyzed coupling for the tert-butoxycarbonyl (Boc) group introduction.
- Temperature : Maintain ≤0°C during fluorination to minimize side reactions.
- Purification : Employ flash chromatography (hexane/ethyl acetate gradients) or recrystallization from dichloromethane/hexane mixtures to isolate the product .
Q. What are the stability considerations for long-term storage?
Store at 2–8°C in airtight, amber vials under nitrogen to prevent hydrolysis of the Boc group. Monitor for degradation via LC-MS every 6 months. Avoid exposure to strong acids/bases, which may cleave the bicyclic core .
Advanced Research Questions
Q. How can batch-to-batch variability in enantiomeric purity be minimized during scale-up?
Implement asymmetric catalysis (e.g., Evans oxazaborolidine) for stereocontrol. Use dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipases) to enhance enantioselectivity. Validate purity via chiral SFC (supercritical fluid chromatography) with a Chiralcel OD-H column .
Q. What role does the Boc group play in modulating reactivity during peptide coupling?
The tert-butoxycarbonyl group acts as a steric shield, reducing undesired nucleophilic attack at the bicyclic nitrogen. Its electron-withdrawing nature stabilizes intermediates in amide bond formation. Replace with Fmoc for acid-sensitive applications .
Q. How do the difluoro substituents influence the compound’s conformational rigidity?
The 6,6-difluoro motif induces chair-like puckering in the bicyclo[3.1.0]hexane ring, confirmed by - HOESY NMR. This rigidity enhances binding affinity in enzyme inhibition assays by pre-organizing the scaffold .
Q. What methodologies address gaps in toxicological data for preclinical studies?
Conduct in vitro Ames tests for mutagenicity and hepatocyte assays for cytotoxicity. Use computational tools like ADMET Predictor™ to estimate acute oral toxicity (LD) and prioritize in vivo testing .
Q. How can degradation pathways be mapped under accelerated stability conditions?
Expose the compound to stress conditions:
- Oxidative : 3% HO, 40°C.
- Hydrolytic : pH 1–13 buffers, 60°C.
- Photolytic : ICH Q1B light exposure. Analyze degradation products via HRMS and NMR to identify cleavage sites .
Q. What strategies resolve contradictions in reported synthetic routes?
Cross-validate literature protocols using DOE (design of experiments) to isolate critical factors (e.g., solvent polarity, catalyst loading). For example, replace THF with DMF if Boc deprotection occurs prematurely. Publish negative results to clarify optimal conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

